Pyranocoumarin Derivative (3b) Demonstrates Superior Cytotoxicity Against A549 Lung Cancer Cells Compared to Cisplatin
A semisynthetic pyranocoumarin analog (compound 3b) exhibited significantly higher cytotoxic potency against the A549 human lung adenocarcinoma cell line when directly compared to the standard chemotherapeutic agent cisplatin. [1]
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 cells |
|---|---|
| Target Compound Data | IC50 = 11.71 µM |
| Comparator Or Baseline | Cisplatin, IC50 = 21.56 µM |
| Quantified Difference | 3b is approximately 1.84-fold more potent than cisplatin |
| Conditions | A549 human lung adenocarcinoma cell line |
Why This Matters
This head-to-head data quantifies that this specific pyranocoumarin scaffold can outperform a gold-standard chemotherapy drug in a relevant cancer model, establishing its value for anticancer drug discovery programs.
- [1] Samsee T, et al. α-Glucosidase and Nitric Oxide Inhibitory Activities of Pyranocoumarins and Carbazoles From the Roots of Clausena excavata and the Semisynthetic Analogs of Clausarin and Nordentatin. Chem Biodivers. 2025;e202500510. View Source
